1-(3-Ethylpyridin-4-yl)ethan-1-amine

CAS No.: 1432681-72-5

Cat. No.: VC2572215

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1432681-72-5 |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 1-(3-ethylpyridin-4-yl)ethanamine |

| Standard InChI | InChI=1S/C9H14N2/c1-3-8-6-11-5-4-9(8)7(2)10/h4-7H,3,10H2,1-2H3 |

| Standard InChI Key | KEKZXRJWDVUQQT-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CN=C1)C(C)N |

| Canonical SMILES | CCC1=C(C=CN=C1)C(C)N |

Introduction

Chemical Structure and Properties

Structural Information

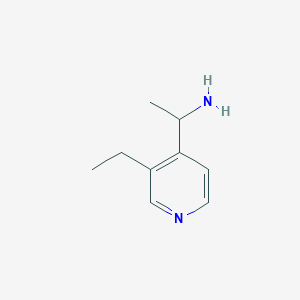

1-(3-Ethylpyridin-4-yl)ethan-1-amine features a pyridine ring with an ethyl substituent at the 3-position and an ethylamine group at the 4-position. The chemical structure presents multiple functional groups, including a pyridine nitrogen (weak base), a primary amine (stronger base), and an ethyl side chain, allowing for diverse chemical interactions and reactions.

Fundamental Chemical Data

The compound's basic chemical data is summarized in the following table, providing essential information for researchers working with this substance:

| Property | Value |

|---|---|

| CAS Number | 1432681-72-5 |

| IUPAC Name | 1-(3-ethylpyridin-4-yl)ethanamine |

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| Standard InChI | InChI=1S/C9H14N2/c1-3-8-6-11-5-4-9(8)7(2)10/h4-7H,3,10H2,1-2H3 |

| Standard InChIKey | KEKZXRJWDVUQQT-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CN=C1)C(C)N |

| Canonical SMILES | CCC1=C(C=CN=C1)C(C)N |

| PubChem Compound ID | 71756913 |

Physical and Spectroscopic Properties

Predicted Mass Spectrometry Data

Mass spectrometry represents an essential analytical technique for compound identification and characterization. The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 1-(3-Ethylpyridin-4-yl)ethan-1-amine, which can be valuable for analytical scientists working with this compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.12297 | 132.8 |

| [M+Na]⁺ | 173.10491 | 145.0 |

| [M+NH₄]⁺ | 168.14951 | 141.4 |

| [M+K]⁺ | 189.07885 | 138.8 |

| [M-H]⁻ | 149.10841 | 135.3 |

| [M+Na-2H]⁻ | 171.09036 | 139.8 |

| [M]⁺ | 150.11514 | 135.1 |

| [M]⁻ | 150.11624 | 135.1 |

The predicted collision cross-section (CCS) values provided alongside each adduct offer valuable information for ion mobility mass spectrometry applications, enhancing the confidence in compound identification and characterization .

Structural Features and Bonding

The compound's structure contains several noteworthy features that influence its chemical behavior. The pyridine ring contributes aromatic character and includes a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor or a ligand for metal coordination. The primary amine group (-NH₂) at the chiral carbon center can function as both a hydrogen bond donor and acceptor, while also serving as a nucleophile in various chemical reactions. These structural elements contribute to the compound's potential utility in chemical synthesis and research applications.

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of 1-(3-Ethylpyridin-4-yl)ethan-1-amine is determined by its functional groups. The primary amine group makes it suitable for various transformations commonly employed in organic synthesis, including:

-

Acylation and alkylation reactions

-

Reductive amination with carbonyl compounds

-

Nucleophilic addition reactions

-

Formation of imines, amides, and carbamates

-

Potential participation in coupling reactions

Additionally, the pyridine ring nitrogen provides another site for reactivity, particularly in reactions involving electrophiles, alkylation, or metal coordination.

Applications and Research Context

Research Context

In the broader context of amine chemistry, compounds like 1-(3-Ethylpyridin-4-yl)ethan-1-amine represent an important class of molecules with significant research interest. The development of efficient synthetic methods for creating structurally diverse amines continues to be an active area of research, with particular emphasis on stereoselective approaches. Chiral amines are key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds . The stereoselective synthesis of compounds similar to 1-(3-Ethylpyridin-4-yl)ethan-1-amine could therefore be of particular interest to medicinal chemists and researchers in the pharmaceutical industry.

Analytical Considerations

Identification Methods

For the identification and characterization of 1-(3-Ethylpyridin-4-yl)ethan-1-amine, researchers can employ various analytical techniques. Mass spectrometry, as indicated by the predicted m/z values for different adducts, represents a primary method for compound identification . Other complementary techniques likely include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)

-

Infrared (IR) spectroscopy for functional group identification

-

Ultraviolet-visible (UV-Vis) spectroscopy

-

Chromatographic methods (HPLC, GC) for purity analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume